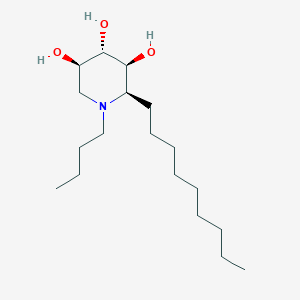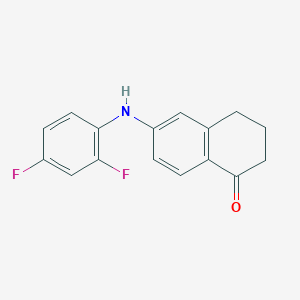![molecular formula C15H12N2O3 B12604731 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol CAS No. 875647-31-7](/img/structure/B12604731.png)
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol is an organic compound that features a nitrophenyl group and a phenol group connected through a prop-2-en-1-ylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol typically involves the condensation of 2-nitrobenzaldehyde with 2-aminophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-{(E)-[3-(2-Aminophenyl)prop-2-en-1-ylidene]amino}phenol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}aniline
- 2-{(E)-[3-(4-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol
- 2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}benzoic acid
Uniqueness
2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
875647-31-7 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
2-[3-(2-nitrophenyl)prop-2-enylideneamino]phenol |
InChI |
InChI=1S/C15H12N2O3/c18-15-10-4-2-8-13(15)16-11-5-7-12-6-1-3-9-14(12)17(19)20/h1-11,18H |
Clave InChI |
NRMGENUJRKTOKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC=NC2=CC=CC=C2O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


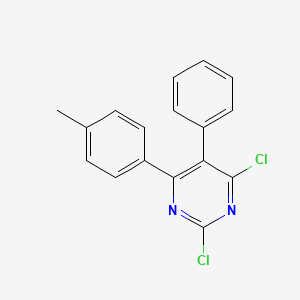

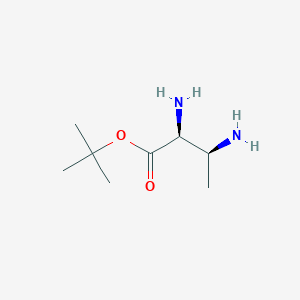
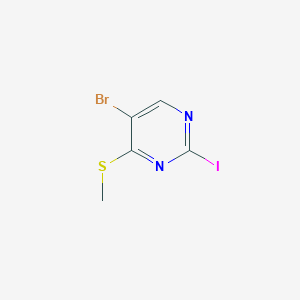
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)

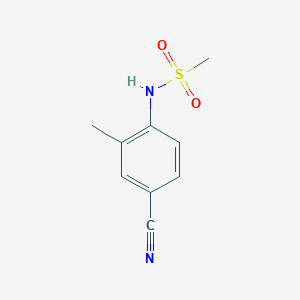

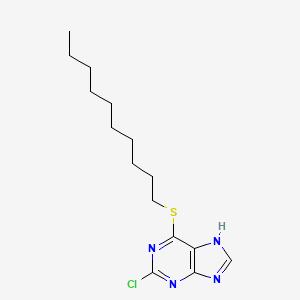
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
